(-)-N-nornuciferine
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Overview
Description
N-Nornuciferine is an alkaloid compound found in the leaves of the lotus plant, Nelumbo nucifera. This compound is known for its various biological activities, including anti-hyperlipidemia, anti-obesity, anti-inflammatory, and anti-hyperuricemic effects . It is one of the major bioactive compounds in the lotus plant, which has been used in traditional Chinese medicine for centuries.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nornuciferine can be synthesized from nuciferine through a process involving O-dealkylation and N-dealkylation reactions . The synthesis typically involves the use of reagents such as methyltransferase, which plays a role in the conversion of nuciferine to N-nornuciferine .
Industrial Production Methods: Industrial production of N-nornuciferine involves the extraction of the compound from the dried leaves of Nelumbo nucifera. The leaves are processed using high-performance liquid chromatography (HPLC) to isolate and purify N-nornuciferine . The purity of the compound is typically above 97.8% .
Chemical Reactions Analysis
Types of Reactions: N-Nornuciferine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving N-nornuciferine include oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of N-nornuciferine include various derivatives with enhanced biological activities. These derivatives are often used in scientific research to study the compound’s effects on different biological systems .
Scientific Research Applications
N-Nornuciferine has a wide range of scientific research applications, including:
Mechanism of Action
N-Nornuciferine exerts its effects through various molecular targets and pathways. It has been found to bind to γ-aminobutyric acid receptors and activate the monoaminergic system, leading to sedative-hypnotic and anxiolytic effects . Additionally, N-nornuciferine acts as an antagonist at serotonin receptors and inhibits the dopamine transporter, which may contribute to its therapeutic effects .
Comparison with Similar Compounds
- Nuciferine
- Roemerine
- Anonaine
N-Nornuciferine stands out due to its unique combination of biological activities and its potential for use in various scientific and medical applications.
Properties
IUPAC Name |
1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-20-15-10-12-7-8-19-14-9-11-5-3-4-6-13(11)17(16(12)14)18(15)21-2/h3-6,10,14,19H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKAHDMMPBQDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(CC4=CC=CC=C42)NCCC3=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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